molecular formula C10H10O2 B14097994 1-Cyclopropyl-3-(2-furanyl)-2-propen-1-one CAS No. 64663-74-7

1-Cyclopropyl-3-(2-furanyl)-2-propen-1-one

Cat. No.: B14097994
CAS No.: 64663-74-7
M. Wt: 162.18 g/mol
InChI Key: XNXPLOIHJMEMSM-UHFFFAOYSA-N
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Description

(2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclopropyl methyl ketone and 2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

Industrial production of (2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, amine derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can inhibit the activity of enzymes and disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of (2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one, known for its diverse biological activities.

    (2{E})-1-phenyl-3-(2-furyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclopropyl group.

    (2{E})-1-cyclopropyl-3-(2-thienyl)prop-2-en-1-one: Similar structure but with a thienyl ring instead of a furan ring.

Uniqueness

(2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one is unique due to the presence of both a cyclopropyl group and a furan ring, which confer distinct chemical properties and potential biological activities. The combination of these functional groups can enhance the compound’s reactivity and specificity in various applications.

Properties

CAS No.

64663-74-7

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-cyclopropyl-3-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C10H10O2/c11-10(8-3-4-8)6-5-9-2-1-7-12-9/h1-2,5-8H,3-4H2

InChI Key

XNXPLOIHJMEMSM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C=CC2=CC=CO2

Origin of Product

United States

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